4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde
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Overview
Description
4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde is an organic compound that features a benzaldehyde group substituted with a hydroxyethyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with appropriate reagents to introduce the hydroxyethyl and oxazole groups. One common method involves the use of 4-hydroxybenzaldehyde and 2-aminoethanol under specific reaction conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and other advanced technologies can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid.
Reduction: Formation of 4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxazole ring may also interact with biological macromolecules, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Hydroxyethyl)methylamino]benzaldehyde: Similar structure but with a methylamino group instead of an oxazole ring.
4-(2-Hydroxyethyl)benzaldehyde: Lacks the oxazole ring, making it less complex.
Uniqueness
4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde is unique due to the presence of both the hydroxyethyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
650602-35-0 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde |
InChI |
InChI=1S/C13H13NO3/c1-9-12(6-7-15)14-13(17-9)11-4-2-10(8-16)3-5-11/h2-5,8,15H,6-7H2,1H3 |
InChI Key |
DKUOGTZSCVBHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C=O)CCO |
Origin of Product |
United States |
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